3-Amino-5-methyl-N-(prop-2-en-1-yl)benzamide
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Overview
Description
3-Amino-5-methyl-N-(prop-2-en-1-yl)benzamide is an organic compound that belongs to the class of benzamides It features an amino group, a methyl group, and a prop-2-en-1-yl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methyl-N-(prop-2-en-1-yl)benzamide can be achieved through several synthetic routes. One common method involves the following steps:
Nitration and Reduction: The starting material, 3-methylbenzoic acid, is first nitrated to form 3-nitro-5-methylbenzoic acid. This compound is then reduced to 3-amino-5-methylbenzoic acid using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amidation: The 3-amino-5-methylbenzoic acid is then reacted with prop-2-en-1-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methyl-N-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or sulfonyl chlorides can be used in the presence of catalysts like iron or aluminum chloride.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives (oxidation), reduced amines (reduction), and various substituted benzamides (substitution).
Scientific Research Applications
3-Amino-5-methyl-N-(prop-2-en-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-methyl-N-(prop-2-en-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylbenzamide: Lacks the prop-2-en-1-yl group, which may affect its reactivity and applications.
3-Amino-N-(prop-2-en-1-yl)benzamide: Lacks the methyl group, which can influence its chemical properties and biological activity.
5-Methyl-N-(prop-2-en-1-yl)benzamide: Lacks the amino group, which is crucial for certain reactions and interactions.
Uniqueness
3-Amino-5-methyl-N-(prop-2-en-1-yl)benzamide is unique due to the presence of all three functional groups (amino, methyl, and prop-2-en-1-yl) on the benzamide core. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
3-amino-5-methyl-N-prop-2-enylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-3-4-13-11(14)9-5-8(2)6-10(12)7-9/h3,5-7H,1,4,12H2,2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYFFPAKHNTXAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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